Delpazolid is a second-generation oxazolidinone antibiotic, a class of synthetic antimicrobial agents. [, ] It is classified as a protein synthesis inhibitor and is primarily studied for its efficacy against drug-resistant Mycobacterium tuberculosis. [, , , ] Delpazolid shows promise as a potential treatment option for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). [, , ]
Delpazolid, like other oxazolidinones, acts as a protein synthesis inhibitor. [, , ] It binds to the 23S ribosomal RNA of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). [, ] This binding interferes with the initiation complex formation, preventing the formation of the 70S initiation complex and subsequently inhibiting bacterial protein synthesis. [, ]
Activity against MDR-TB and XDR-TB: Delpazolid demonstrates potent in vitro activity against multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. [, ] Studies show promising results with delpazolid exhibiting comparable or even superior efficacy compared to existing drugs like linezolid. [, , , ]
Early Bactericidal Activity: Clinical trials investigating the early bactericidal activity of delpazolid in patients with pulmonary TB have shown promising results. [] Delpazolid exhibited a significant reduction in bacterial load, indicating its potential as an effective treatment option. []
Synergistic Effect with Bedaquiline: Research suggests a synergistic effect of delpazolid when combined with bedaquiline, another anti-tuberculosis drug, against Mycobacterium abscessus complex (MABC). [] This synergistic effect could potentially lead to more effective treatment regimens for MABC infections. []
Treatment of NTM Infections: Beyond tuberculosis, delpazolid has shown in vitro activity against various nontuberculous mycobacteria (NTM), including Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium kansasii. [, ] This indicates its potential application in treating infections caused by these pathogens, especially those resistant to existing drugs like macrolides. [, ]
Clinical Trials and Drug Development: Further clinical trials are crucial to evaluate the safety, efficacy, and optimal dosing regimens of delpazolid in treating tuberculosis and other mycobacterial infections. [, ]
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to delpazolid in mycobacteria is essential to develop strategies for mitigating resistance development and ensuring the long-term effectiveness of the drug. [, ]
Exploring Drug Combinations: Research on synergistic drug combinations involving delpazolid and other antibiotics could lead to more potent and effective treatment options for challenging infections like MDR-TB and XDR-TB. []
Investigating Applications Beyond Mycobacteria: While the primary focus is on mycobacterial infections, exploring delpazolid's activity against other Gram-positive pathogens, especially those resistant to existing antibiotics, could uncover new therapeutic applications. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2